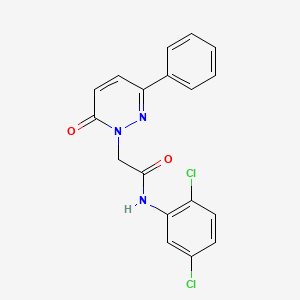
N-(2,5-dichlorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related acetamide compounds involves the reaction of different phenolic or amine components with acyl chlorides or other acylating agents. For instance, the synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide involved the reaction of 4-chlorophenol with N-phenyl dichloroacetamide using tetrahydrofuran (THF) as the solvent and anhydrous potassium carbonate as the base . Similarly, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU . These methods highlight the importance of reaction conditions, such as temperature, time, and stoichiometry, in optimizing yields and purity of the acetamide derivatives.
Molecular Structure Analysis
The molecular structures of acetamide derivatives are characterized using various spectroscopic techniques, including IR, NMR, and elemental analysis. For example, the structure of N-phenyl-2,2-di(4-chlorophenoxy)acetamide was confirmed by IR and NMR spectroscopy . The crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was solved using direct methods and refined to a final R-factor, revealing intermolecular hydrogen bonds . These studies demonstrate the importance of molecular conformation and intermolecular interactions in the solid state, which can influence the properties and reactivity of the compounds.
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives can be influenced by the presence of substituents on the phenyl rings and the nature of the acetamide linkage. The papers do not provide specific details on the chemical reactions of the compounds , but it can be inferred that the presence of electron-withdrawing or electron-donating groups can affect the reactivity of the acetamide moiety. For example, halogen substituents, as seen in some of the discussed compounds, can activate the acetamide towards nucleophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of hydrogen bonding, as observed in the crystal structures of some compounds, can affect the melting points and solubility in various solvents . The vibrational spectroscopic signatures provide insights into the functional groups present and their electronic environment, which can be correlated with the physical properties of the compounds .
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antibacterial Properties
- Novel thiazolidinone and acetidinone derivatives of the compound showed antimicrobial activity against different microorganisms (Mistry, Desai, & Intwala, 2009).
- Derivatives of this compound, including 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones, were prepared and evaluated for their antimicrobial activities, showing good activity compared with standard drugs (Patel & Shaikh, 2011).
- A range of acetamides, including 4-oxo-thiazolidines and 2-oxo-azetidines, were synthesized and tested for antibacterial activity against gram-positive and gram-negative bacteria, with most compounds showing moderate to good activity (Desai, Shah, Bhavsar, & Saxena, 2008).
Synthesis and Structural Analysis
- The compound's derivatives exhibit various biological activities, including analgesic, antibacterial, and anti-inflammatory properties. Studies on their molecular conformations and hydrogen bonding have been conducted to better understand their structural and functional characteristics (Narayana, Yathirajan, Rathore, & Glidewell, 2016).
- Quantum chemical calculations have been performed on similar compounds to understand their conformation, vibrational spectroscopic, electronic, and thermodynamic properties, which are essential for further applications (Choudhary, Agarwal, Gupta, & Tandon, 2014).
Biological Screening and Applications
- Some derivatives of the compound have been synthesized and screened for various biological activities, including antibacterial, antifungal, and anthelmintic activities. Molecular docking studies have also been conducted to explore their potential as medicinal agents (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).
- Vibrational spectroscopy and quantum mechanical studies on analogs of the compound have been carried out to explore ligand-protein interactions and potential photovoltaic efficiency, indicating its versatility in different scientific applications (Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, & Yildiz, 2020).
Eigenschaften
IUPAC Name |
N-(2,5-dichlorophenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O2/c19-13-6-7-14(20)16(10-13)21-17(24)11-23-18(25)9-8-15(22-23)12-4-2-1-3-5-12/h1-10H,11H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DITVUXUHKDPCPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(6-Methyl-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridin-3-yl)methyl]but-2-ynamide](/img/structure/B2508010.png)
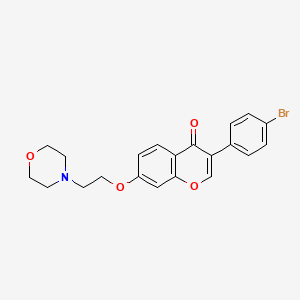
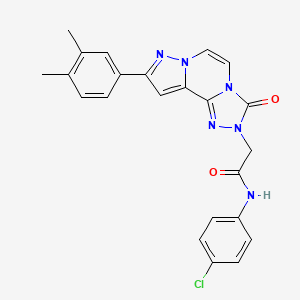

![3-[(5-Bromopyrimidin-2-yl)amino]-1-(furan-3-yl)propan-1-ol](/img/structure/B2508014.png)
![(1S,1'R,2R,2'R)-2'-Methyl-[1,1'-bi(cyclopropan)]-2-amine hydrochloride](/img/structure/B2508017.png)
![1-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-3-(2-methylphenyl)urea](/img/structure/B2508019.png)
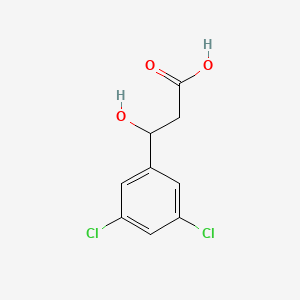
![7-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride](/img/structure/B2508022.png)


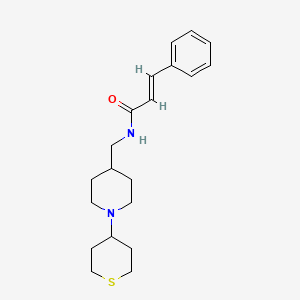
![Methyl 2-amino-2-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2508032.png)
